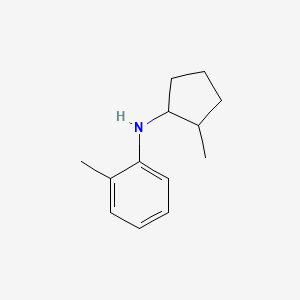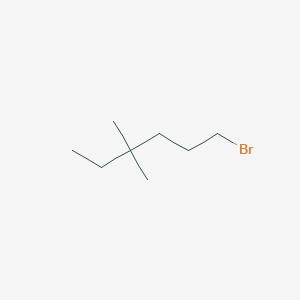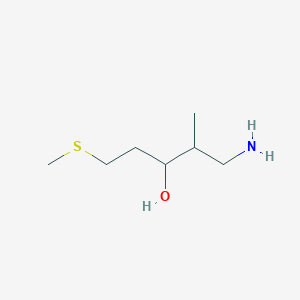![molecular formula C13H15NO2 B13192410 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction of activated cyclopropanes with α,β-unsaturated enamides, promoted by a base such as NaOH . This reaction is chemo- and diastereo-selective, yielding spirocyclic derivatives with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, often using reagents like alkyl halides or acyl chlorides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized spirocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring spirocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid can be compared to other spirocyclic compounds, such as:
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
Spiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]: Another spirocyclic compound with distinct structural features and applications in medicinal chemistry.
The uniqueness of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-7-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c15-12(16)9-4-3-5-10-11(9)14-8-13(10)6-1-2-7-13/h3-5,14H,1-2,6-8H2,(H,15,16) |
InChI-Schlüssel |
BNINGIQNROJJLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CNC3=C(C=CC=C23)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)





![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)





![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)

